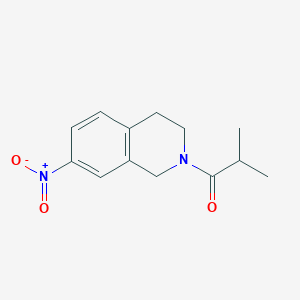

2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Description

Properties

IUPAC Name |

2-methyl-1-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9(2)13(16)14-6-5-10-3-4-12(15(17)18)7-11(10)8-14/h3-4,7,9H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIMFWUBWCLODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves the following steps:

Alkylation: The alkylation of the isoquinoline ring with a suitable alkyl halide, such as 2-bromo-1-methylpropane, in the presence of a base like potassium carbonate.

Reduction: The reduction of the nitro group to an amino group can be carried out using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Cyclization: The cyclization of the intermediate to form the dihydroisoquinoline ring can be achieved through intramolecular condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various oxidized forms.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, particularly in the context of neuropharmacology. Research indicates that derivatives of isoquinoline compounds can modulate neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders.

Cancer Therapy

Recent studies have explored the use of isoquinoline derivatives as sigma receptor ligands, which are being investigated for their potential in cancer therapy and drug addiction treatment. The ability of these compounds to bind selectively to sigma receptors suggests they might influence tumor growth and survival pathways .

Drug Design and Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules. Its structural framework allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, the synthesis of prodrugs using this compound has been reported, where it acts as a carrier for active pharmaceutical ingredients targeting hypoxic tissues .

Biological Evaluation

Biological assays have been conducted to evaluate the activity of this compound against various cancer cell lines and other biological systems. The results indicate that it may possess cytotoxic properties, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Observations:

Nitro vs. Methoxy Groups : The target’s nitro group (electron-withdrawing) contrasts with methoxy substituents (electron-donating) in compound 2aa , which may alter electronic density and hydrogen-bonding capacity.

Hybrid Structures: The ibuprofen hybrid in demonstrates how non-nitrogenous substituents (e.g., isobutylphenyl) enhance lipophilicity, suggesting the target’s nitro group may prioritize polar interactions over membrane permeability.

Physicochemical Properties

- Lipophilicity : The isobutylphenyl group in (logP likely >3) contrasts with the target’s nitro group (logP ~1-2), affecting absorption and distribution.

Biological Activity

2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: CHNO

Molecular Weight: 258.3 g/mol

The biological activity of 2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can be attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Properties: Preliminary studies suggest that it exhibits antioxidant activity, which could protect cells from oxidative stress.

- Modulation of Neurotransmitter Systems: The compound may influence neurotransmitter levels, particularly in the central nervous system, suggesting potential applications in treating neurological disorders.

In Vitro Studies

- Cell Viability Assays: Studies conducted on various cancer cell lines demonstrated that 2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one significantly reduced cell viability in a dose-dependent manner, indicating potential anticancer properties.

- Antimicrobial Activity: The compound has shown promising results against several bacterial strains. In particular, it exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:

- Neuroprotective Effects: In rodent models of neurodegeneration, treatment with 2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one resulted in improved cognitive function and reduced neuronal loss.

- Anti-inflammatory Activity: Animal studies have shown that the compound reduces markers of inflammation in models of acute and chronic inflammation.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one?

- Methodology : The compound can be synthesized via alkylation of the 3,4-dihydroisoquinoline core with a propan-1-one derivative. Key steps include:

- Nitro Group Introduction : Nitration at the 7-position of the dihydroisoquinoline scaffold using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration .

- Ketone Coupling : Reacting the nitro-substituted dihydroisoquinoline with 2-bromopropan-1-one in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Signals for the dihydroisoquinoline aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and nitro group proximity (deshielding effects) .

- ¹³C NMR : Carbonyl resonance (δ ~205 ppm) and quaternary carbons adjacent to the nitro group (δ ~150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ group) .

Advanced Research Questions

Q. What role does the nitro group play in modulating electronic properties and reactivity?

- Analysis :

- Electronic Effects : The nitro group acts as a strong electron-withdrawing group, reducing electron density on the dihydroisoquinoline ring, as evidenced by DFT calculations (e.g., lowered HOMO-LUMO gap) .

- Crystallographic Evidence : X-ray diffraction reveals planar geometry at the nitro-substituted position, with intramolecular hydrogen bonds stabilizing the conformation .

- Reactivity : Nitro groups enhance susceptibility to nucleophilic aromatic substitution under basic conditions, enabling further functionalization (e.g., reduction to amines) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodology :

- Crystallization Issues : Poor solubility in common solvents and polymorphism due to nitro group polarity.

- Solutions :

- Use mixed solvents (e.g., DMSO/water) for slow vapor diffusion.

- Employ SHELX software for structure refinement, particularly for handling twinning or disordered nitro group orientations .

Q. How can computational models predict the compound’s bioactivity?

- Methodology :

- Molecular Docking : Docking into CD44’s hyaluronic acid-binding domain (HABD) using AutoDock Vina, with parameters optimized for nitro group interactions .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize in vitro testing .

- SAR Comparisons : Compare with analogs like Can125 (3-hydroxy-N-(3-hydroxybenzyl)-2-(5-methyl-3,4-dihydroisoquinolin-2(1H)-yl)propenamide), which show CD44 antagonism via similar binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.